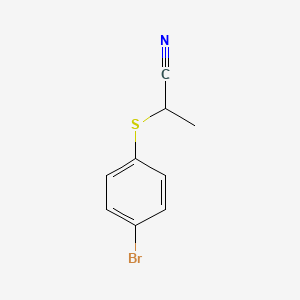
2-(4-Bromophenyl)sulfanylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)sulfanylpropanenitrile is an organic compound with the chemical formula C10H8BrNS. It belongs to the class of compounds known as arylalkyl nitriles, which are widely used in the synthesis of various organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学研究应用
2-(4-Bromophenyl)sulfanylpropanenitrile has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess antimicrobial, anti-inflammatory, and anticancer activities. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用机制
The exact mechanism of action of 2-(4-Bromophenyl)sulfanylpropanenitrile is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, which may contribute to its antimicrobial activity. It has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
2-(4-Bromophenyl)sulfanylpropanenitrile has been shown to have various biochemical and physiological effects. The compound has been reported to decrease the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. It has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been reported to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10).
实验室实验的优点和局限性
The advantages of using 2-(4-Bromophenyl)sulfanylpropanenitrile in lab experiments include its potential applications in various scientific research fields, particularly in medicinal chemistry. The compound has been shown to possess antimicrobial, anti-inflammatory, and anticancer activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its moderate yield, which may limit its availability for large-scale studies.
未来方向
There are several future directions for the research on 2-(4-Bromophenyl)sulfanylpropanenitrile. One of the potential directions is the development of new synthetic methods that can yield the compound with a higher yield. Another direction is the investigation of the compound's potential applications in other scientific research fields, such as neuropharmacology and immunology. Furthermore, the compound's mechanism of action and its molecular targets need to be further elucidated to facilitate its development as a potential drug candidate.
合成方法
The synthesis of 2-(4-Bromophenyl)sulfanylpropanenitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromobenzyl cyanide with thiourea in the presence of a base such as potassium hydroxide. The reaction yields the desired compound with a moderate yield. Another method involves the reaction of 4-bromobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. This method yields a higher yield of the desired compound compared to the first method.
属性
IUPAC Name |
2-(4-bromophenyl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXXNAZVFLJBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)sulfanylpropanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)




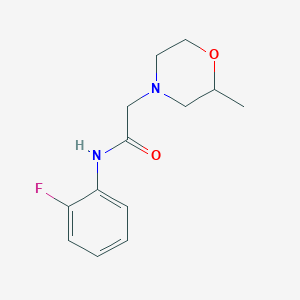

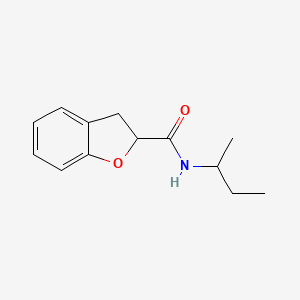
![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
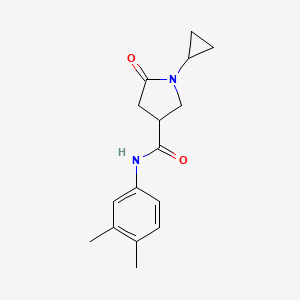
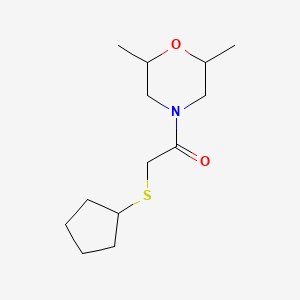
![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)